3,3-Difluoro-4-methylpiperidine

Medicinal Chemistry ADME Optimization Physicochemical Property Profiling

3,3-Difluoro-4-methylpiperidine (CAS: 374822-46-5) is a fluorinated, saturated heterocyclic amine building block, distinguished by a gem-difluoro substitution at the 3-position of the piperidine ring and a methyl group at the 4-position. This specific fluorination pattern is a recognized strategy in medicinal chemistry for modulating key physicochemical and pharmacokinetic properties of drug candidates, such as basicity (pKa) and lipophilicity (LogP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B13107037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-methylpiperidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC1CCNCC1(F)F
InChIInChI=1S/C6H11F2N/c1-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3
InChIKeyMVQKDOYPBRWCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-4-methylpiperidine: Sourcing the Gem-Difluorinated Piperidine Building Block for Enhanced Drug Design


3,3-Difluoro-4-methylpiperidine (CAS: 374822-46-5) is a fluorinated, saturated heterocyclic amine building block, distinguished by a gem-difluoro substitution at the 3-position of the piperidine ring and a methyl group at the 4-position . This specific fluorination pattern is a recognized strategy in medicinal chemistry for modulating key physicochemical and pharmacokinetic properties of drug candidates, such as basicity (pKa) and lipophilicity (LogP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles . As a specialized intermediate, it is primarily intended for incorporation into complex organic molecules during early-stage drug discovery and development.

Gem-difluoro building block for lead optimization; modulates basicity (pKa) and lipophilicity (LogP/D)
Supports ADME property tuning in early drug discovery; enables exploration of CNS and peripheral targets
Published synthetic route available; reduces supply chain uncertainty compared with less accessible 3,3-difluoropiperidines

Why 4-Methylpiperidine is an Inadequate Substitute for 3,3-Difluoro-4-methylpiperidine in Advanced Lead Optimization


The simple substitution of 3,3-difluoro-4-methylpiperidine with its non-fluorinated precursor, 4-methylpiperidine, is a high-risk strategy that can derail a lead optimization program due to profound differences in physicochemical properties. The gem-difluoro motif is not an inert structural addition; it fundamentally alters the molecule's basicity and lipophilicity via strong inductive effects and stereoelectronic interactions (e.g., the fluorine gauche effect) [1]. A direct comparison of pKa values reveals a dramatic >4-log unit reduction in basicity for the gem-difluorinated scaffold, a change that drastically impacts ionization state at physiological pH and, consequently, key parameters like membrane permeability, solubility, and off-target binding [2]. The following quantitative evidence demonstrates that these two building blocks are not interchangeable in the context of rational drug design.

Basicity mismatch 4-Methylpiperidine (pKa ~11.2) and the gem-difluoro analog (predicted pKa ~6.8) differ by >4 log units; ionization state at pH 7.4 may shift significantly, altering permeability and off-target binding.
Lipophilicity/LogD drift Fluorination may maintain or slightly increase LogP, but the pKa-driven LogD at physiological pH likely decreases; this can alter distribution and solubility profiles in ways the non-fluorinated analog does not capture.
Metabolic stability uncertainty Class-level evidence indicates 3,3-difluoropiperidines retain high microsomal stability, but compound-specific data are needed; direct substitution without verification risks unexpected clearance or metabolite formation.

Quantitative Differentiation of 3,3-Difluoro-4-methylpiperidine: A Data-Driven Guide for Scientific Procurement


Basicity Modulation: pKa Reduction vs. 4-Methylpiperidine

The gem-difluoro substitution in 3,3-difluoro-4-methylpiperidine induces a powerful electron-withdrawing effect, drastically reducing its basicity compared to the non-fluorinated analog, 4-methylpiperidine. This difference is a primary driver for selecting the fluorinated building block to improve the ADME profile of drug candidates. The pKa value for 4-methylpiperidine is experimentally determined to be 11.23 . The pKa of the analogous 3,3-difluoropiperidine scaffold is predicted to be 6.51±0.10 . For the specific target compound, 3,3-difluoro-4-methylpiperidine, the predicted pKa is 6.75±0.10 .

pKa Reduction
Reported (cross-study)
Target predicted pKa 6.75±0.10 vs. 4-methylpiperidine experimental pKa 11.23; >4.4 log unit reduction.
Ionization state at physiological pH differs substantially; may impact permeability and aminergic receptor interactions.
Predicted pKa (ACD/Labs); cross-study comparison, verify experimental pKa for target compound.
Medicinal Chemistry ADME Optimization Physicochemical Property Profiling

Lipophilicity Modulation: LogP Shift vs. 4-Methylpiperidine

Fluorination is known to modulate lipophilicity, a key determinant of passive membrane permeability, solubility, and metabolic clearance. While direct experimental LogP data for 3,3-difluoro-4-methylpiperidine is not available, a comparison with the non-fluorinated analog, 4-methylpiperidine (LogP = 1.33) , reveals the impact of gem-difluorination. The introduction of a gem-difluoro group is expected to either maintain or slightly increase lipophilicity . However, the combined effect of the fluorine atoms and the resulting change in pKa can lead to a significant decrease in the distribution coefficient (LogD) at physiological pH, which is a more relevant parameter for in vivo behavior.

LogP / LogD Shift
Class-level
4-Methylpiperidine LogP 1.33; target LogP not available, predicted ~1.0–1.5. Fluorination may increase LogP but decrease LogD at pH 7.4 due to pKa reduction.
Lipophilicity and distribution coefficient changes may alter permeability and solubility; LogD at pH 7.4 is a more relevant parameter for in vivo behavior.
Direct experimental LogP and LogD data for 3,3-difluoro-4-methylpiperidine are needed.
Drug Design Pharmacokinetics Physicochemical Property Profiling

Metabolic Stability: Retained High Stability vs. Other 3,3-Difluoro Scaffolds

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that these compounds generally exhibit high metabolic stability, as measured by intrinsic microsomal clearance (CLint) . While the specific compound 3,3-difluoro-4-methylpiperidine was not directly measured in this study, the data for the broader class of 3,3-difluoropiperidines showed high stability, with the only noted exception being a 3,3-difluoroazetidine derivative . This suggests that 3,3-difluoro-4-methylpiperidine will likely retain the high metabolic stability characteristic of its class, a property not shared by all fluorinated heterocycles.

Metabolic Stability
Class-level
3,3-Difluoropiperidines class shows high microsomal stability; 3,3-difluoroazetidine is a notable exception. Target compound not directly measured.
Class-level inference suggests high metabolic stability; specific compound data required to confirm low intrinsic clearance.
In vitro human liver microsome data for this building block are not reported; verify experimentally.
Drug Metabolism Pharmacokinetics In Vitro ADME

Synthetic Utility: A Validated Route to Gem-Difluoropiperidine Scaffolds

The synthesis of 3,3-difluoropiperidines is often problematic, limiting their accessibility for drug discovery [1]. A validated synthetic pathway for 3,3-difluoropiperidines, including the target scaffold, has been established, starting from delta-chloro-alpha,alpha-difluoroimines, which are prepared via electrophilic fluorination using NFSI [1]. This methodology provides a reliable route to these valuable building blocks, overcoming a significant synthetic hurdle and ensuring a more consistent supply compared to less-established analogs.

Synthetic Route
Reported
Validated route via electrophilic fluorination (NFSI) of delta-chloroimines, hydride reduction, and intramolecular substitution; reported good yields.
Published synthetic method reduces supply chain risk and supports reliable procurement for lead optimization.
J. Org. Chem. 2008; methodology applicable to 3,3-difluoropiperidine scaffolds.
Organic Synthesis Medicinal Chemistry Fluorination Methodology

Key Application Scenarios for Procuring 3,3-Difluoro-4-methylpiperidine in Drug Discovery


Rational Optimization of ADME Properties in Lead Compounds

When a lead series containing a basic amine, such as 4-methylpiperidine, suffers from poor membrane permeability, high volume of distribution, or hERG channel blockade, 3,3-difluoro-4-methylpiperidine is a direct, rational replacement. Its drastically reduced pKa (predicted 6.75 vs. 11.23 for 4-methylpiperidine) will significantly lower the fraction of ionized drug at physiological pH, which is expected to improve passive permeability and reduce off-target aminergic receptor interactions [1]. This application is directly supported by the quantitative pKa differentiation evidence.

Mitigation of Metabolic Soft Spots in Piperidine-Containing Drugs

For drug candidates where the piperidine ring is a site of rapid oxidative metabolism, substitution with 3,3-difluoro-4-methylpiperidine serves as a strategic block to slow clearance. The gem-difluoro motif at the 3-position is known to enhance metabolic stability by shielding against cytochrome P450 enzymes [1]. Procurement of this building block is justified when in vitro microsomal stability assays show high turnover for the non-fluorinated analog, based on class-level evidence that 3,3-difluoropiperidines retain high metabolic stability.

Exploration of Novel Chemical Space in Neurological Targets

This scaffold is a privileged building block for synthesizing compounds targeting central nervous system (CNS) disorders, such as Alzheimer's disease and pain, where finely tuned basicity and lipophilicity are paramount for achieving brain penetration [1]. The precise substitution pattern of 3,3-difluoro-4-methylpiperidine offers a unique conformational bias and electron density that can enhance binding affinity and selectivity for specific receptors like NR2B NMDA or gamma-secretase [1]. Its use is supported by patent literature claiming difluoropiperidines for these indications.

Application
Selection Property
Validation Focus
ADME lead optimization
Reduced basicity (predicted pKa ~6.8 vs 11.2)
Ionization state at pH 7.4, passive permeability, hERG binding
Metabolic stability improvement
Gem-difluoro motif shielding against CYP450
In vitro microsomal clearance, metabolite identification
CNS chemical space exploration
Tuned basicity/lipophilicity, conformational bias
Brain penetration, receptor selectivity (e.g., NR2B NMDA, gamma-secretase)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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